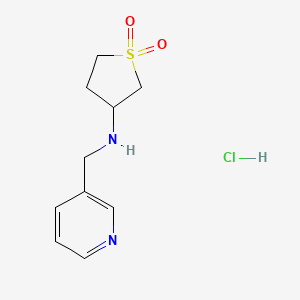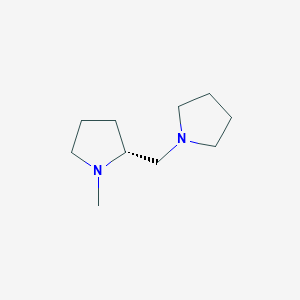
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, related to the compound of interest, demonstrates high reactivity, capable of taking up amines and undergoing rearrangement, leading to the formation of various derivatives (Efremova et al., 2004). This highlights its potential in synthetic organic chemistry for creating diverse chemical structures.
Luminescent pH Sensors
A luminescent organometallic complex containing a similar pyridine structure was developed for pH sensing. The complex's luminescence properties are sensitive to the protonation-deprotonation status, indicating its application in the development of luminescent chemical sensing materials (Lam et al., 2000).
Catalysis in Organic Reactions
Zinc complexes with ligands containing similar pyridine structures have been synthesized, showing potential as catalysts in organic reactions, such as aldol reactions. These complexes mimic the active sites of certain enzymes, indicating their application in biomimetic catalysis (Darbre et al., 2002).
Electronic and Ionic Conducting Materials
Compounds with pyridine structures have been used to create electronically conducting ionomer films. These films demonstrate high ionic conductivities, suggesting their use in developing advanced materials for electronic applications (Qi & Pickup, 1993).
Nucleoside Synthesis
Pyridine hydrochloride, an element of the studied compound, has been used in the synthesis of oligonucleotides, indicating its importance in nucleoside chemistry (Gryaznov & Letsinger, 1992).
Coordination Chemistry and Catalysis
New metal complexes with ligands containing pyridine structures have been synthesized, showing different geometries and properties in coordination chemistry. These complexes have applications in catalysis and materials science (Al-jeboori et al., 2010).
Synthesis of Heterocyclic Compounds
Reactions involving pyridine derivatives have led to the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kappe et al., 1972).
Eigenschaften
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHANZPJXUAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














